![molecular formula C13H18Cl2N2 B1279554 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride CAS No. 150208-28-9](/img/structure/B1279554.png)
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Overview
Description
It has a high binding affinity for the sigma-1 receptor and significantly lower affinity for the sigma-2 receptor . This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
BD-1063 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of BD-1063 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
BD-1063 primarily undergoes substitution reactions due to the presence of the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
Neurological Disorders
BD1063 has shown promise in preclinical studies for its neuroprotective effects. Research indicates that it can mitigate the convulsivity and lethality associated with cocaine administration in animal models, suggesting potential applications in addiction treatment . Additionally, it has been observed to block the effects of MDMA (Ecstasy) and reduce alcohol intake in rodent models, pointing towards its utility in treating substance use disorders .
Psychiatric Conditions
The compound's role as a sigma-1 receptor antagonist positions it as a candidate for addressing various psychiatric disorders. Studies have indicated that sigma-1 receptors are involved in the modulation of mood and anxiety, making BD1063 a subject of interest for potential antidepressant or anxiolytic therapies .
Pain Management
Given its mechanism of action, BD1063 may also have applications in pain management. The modulation of pain pathways through sigma receptors suggests that antagonists like BD1063 could be beneficial in treating chronic pain conditions without the side effects associated with traditional opioids .
Case Studies and Experimental Findings
Mechanism of Action
BD-1063 exerts its effects primarily through antagonism of the sigma-1 receptor. The sigma-1 receptor is involved in modulating various cellular processes, including ion channel activity, neurotransmitter release, and cell survival . By blocking this receptor, BD-1063 can influence these processes and produce its therapeutic effects.
Comparison with Similar Compounds
BD-1063 is part of a class of compounds known as sigma receptor antagonists. Some similar compounds include:
BD-1008: Another sigma receptor antagonist with similar binding affinity and selectivity.
BD-1031: A structurally related compound with comparable pharmacological properties.
LR-132: A sigma receptor antagonist with distinct chemical structure but similar biological activity.
Compared to these compounds, BD-1063 is unique in its high selectivity for the sigma-1 receptor and its demonstrated efficacy in various animal models of neurological and psychiatric disorders.
Biological Activity
Overview
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine; dihydrochloride, commonly referred to as BD 1063, is a compound that has garnered interest due to its significant biological activity, particularly as a selective antagonist of the sigma-1 receptor (σ1R). This article delves into the compound's pharmacological properties, mechanisms of action, and its impact on various biological pathways.
- IUPAC Name : 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride
- Molecular Formula : C13H20Cl4N2
- CAS Number : 150208-28-9
- Molecular Weight : 306.12 g/mol
- Solubility : Water-soluble (>15 mg/ml)
BD 1063 exhibits a high binding affinity for the σ1R, with approximately 50-fold selectivity over the sigma-2 receptor (σ2R) and greater than 100-fold selectivity over other neurotransmitter receptors. The σ1R is implicated in various biochemical pathways that modulate neurotransmitter release and ion channel activity.
Key Mechanisms:
- Dopamine Modulation : BD 1063 has been shown to influence dopamine release in the brain, particularly in the caudate nucleus and hypothalamus. Studies indicate that it can prevent hyperlocomotion induced by cocaine in animal models, suggesting a role in cocaine's pharmacodynamics .
- Neuroprotective Effects : The compound demonstrates neuroprotective properties by inhibiting cellular processes associated with neurotoxicity. It has been studied for its potential to protect against amyloid-beta-induced neurotoxicity in neuronal cell lines .
Pharmacological Effects
- Cocaine-Induced Hyperlocomotion : BD 1063 effectively reduces hyperlocomotion in mice following cocaine administration, indicating its potential utility in treating cocaine addiction or related disorders.
- Neuroprotection Against Ferroptosis : Recent studies have explored its protective action against ferroptosis in hepatocellular carcinoma cells, highlighting its versatility in different biological contexts .
- Anti-hyperalgesic Action : In models of chronic pain, BD 1063 has been compared with other compounds to evaluate its anti-hyperalgesic effects, showing promise in pain management .
Case Studies and Experimental Data
Q & A
Q. Basic Synthesis and Characterization
Q: What are the optimal synthetic routes and purification methods for 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride? A: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(3,4-dichlorophenyl)ethyl halides with 4-methylpiperazine under basic conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. For example, yields of ~55% are achievable with column chromatography purification (normal phase, methanol/ammonium gradients) . Key parameters include reaction temperature (60–80°C), solvent choice (e.g., ethanol, THF), and stoichiometric ratios. Post-synthesis characterization via NMR, HPLC, and mass spectrometry ensures purity (>95%) and structural confirmation .
Q. Pharmacological Target Identification
Q: What receptors or enzymes does this compound interact with, and how is selectivity assessed? A: The compound acts as a sigma receptor antagonist, with high affinity for σ-1 and σ-2 subtypes. Selectivity is determined via competitive binding assays (e.g., radioligand displacement using [³H]DTG or ³H-pentazocine). Cross-reactivity with dopamine, serotonin, or adrenergic receptors is minimal (<10% inhibition at 10 µM), confirmed through receptor panels . Functional assays (e.g., calcium flux in transfected cells) further validate target engagement.
Q. Stability and Solubility Profiling
Q: How do pH, temperature, and solvent systems influence the compound’s stability and solubility? A:
- Solubility: Highly soluble in water (>50 mg/mL) due to dihydrochloride salt form. Solubility in DMSO is >100 mM, but it precipitates in non-polar solvents (e.g., hexane) .
- Stability: Stable at pH 4–6 (aqueous buffers) but degrades under alkaline conditions (pH >8) via hydrolysis. Long-term storage at −20°C in desiccated form maintains integrity for >2 years .
- Thermal stability: Decomposes above 225°C (DSC/TGA data) .
Q. Advanced Analytical Techniques for Structural Confirmation
Q: What advanced analytical methods are used to resolve structural ambiguities? A:
- X-ray crystallography: Resolves crystal packing and confirms stereochemistry (e.g., piperazine ring conformation) .
- 2D NMR (COSY, NOESY): Assigns proton coupling and spatial proximity of the dichlorophenyl and piperazine moieties .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (C₁₃H₁₈Cl₂N₂·2HCl, MW 463.87) with <2 ppm error .
Q. In Vivo Pharmacokinetic and Toxicity Studies
Q: How are pharmacokinetic parameters and toxicity profiles evaluated in preclinical models? A:
- Pharmacokinetics: Administered intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Plasma half-life (t₁/₂) is ~2–3 hours, with moderate bioavailability (30–40%) due to first-pass metabolism. LC-MS/MS quantifies plasma/tissue concentrations .
- Toxicity: Acute toxicity (LD₅₀ >100 mg/kg in mice) and genotoxicity (Ames test negative) support early-stage safety . Chronic studies monitor hepatic/renal function and histopathology.
Q. Addressing Data Contradictions in Receptor Binding Studies
Q: How can researchers resolve discrepancies in reported receptor binding affinities? A: Contradictions often arise from assay conditions. Standardization steps include:
- Uniform radioligands: Use [³H]DTG for σ-2 and ³H-pentazocine for σ-1.
- Membrane preparation: Consistent tissue sources (e.g., rodent brain homogenates) and protein concentrations (1–2 mg/mL) .
- Control compounds: Validate assays with known σ antagonists (e.g., haloperidol). Statistical analysis (e.g., IC₅₀ curve fitting with Hill slopes) reduces variability .
Q. Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance σ receptor selectivity or potency? A: SAR studies reveal:
- Piperazine substitution: 4-Methyl groups improve σ-1 affinity (Ki = 12 nM vs. 45 nM for unsubstituted analogs).
- Dichlorophenyl position: 3,4-dichloro substitution maximizes receptor engagement versus 2,4- or 2,3-isomers .
- Ethyl linker elongation: Reduces potency (e.g., propyl linker decreases σ-1 binding by 5-fold) .
Q. Experimental Design for In Vitro Functional Assays
Q: How to design assays to evaluate functional effects on cellular pathways? A:
- Calcium imaging: Transfect cells with σ receptor-Gαq chimeras to monitor intracellular Ca²⁺ flux upon ligand binding .
- Apoptosis assays: Treat cancer cell lines (e.g., MCF-7) with the compound (1–10 µM) and measure caspase-3 activation via fluorescence .
- Data normalization: Use reference σ agonists (e.g., PRE-084) and antagonists (BD-1047) as controls.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIZRDJCBVPASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341674 | |
Record name | BD 1063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-28-9 | |
Record name | 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150208-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BD 1063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.